Z-Leu-chloromethylketone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-chloromethylketone typically involves the reaction of leucine with chloromethyl ketone under controlled conditions. The process often requires the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to maintain product stability .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving the protection of amino groups, activation of carboxyl groups, and subsequent coupling reactions .

Analyse Chemischer Reaktionen

Types of Reactions: Z-Leu-chloromethylketone undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols, can react with the chloromethyl group.

Solvents: DMSO and DMF are commonly used to dissolve the compound and facilitate reactions.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with a thiol group can form a thioether derivative .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Z-Leu-chloromethylketone serves as a valuable building block in peptide synthesis. Its structure allows for the incorporation of specific amino acids, enhancing the functionality of the resulting peptides. This application is crucial for developing biologically active molecules used in therapeutic contexts .

Drug Development

In pharmaceutical research, this compound is utilized to create inhibitors targeting various enzymes involved in cancer and metabolic diseases. Its ability to selectively inhibit these enzymes makes it an important component in designing new therapeutic agents. For instance, it has been studied for its potential to inhibit calpain, which is implicated in neurodegenerative disorders and cancer .

Biochemical Research

Researchers employ this compound to study protein interactions and functions. By modifying proteins with this compound, insights into cellular processes and disease mechanisms can be gained. It has been particularly useful in studies involving the ubiquitin-proteasome pathway, where it helps elucidate the roles of proteases in cellular signaling and degradation processes .

Diagnostic Applications

This compound can also be employed in developing diagnostic tools, particularly assays requiring specific binding interactions. Its specificity enhances the sensitivity and accuracy of these tests, making it a valuable asset in clinical diagnostics .

Case Studies

Several case studies highlight the effectiveness of this compound in various research contexts:

- Calpain Inhibition in Neurodegenerative Disorders : Studies have shown that this compound effectively inhibits calpain activity, which is linked to neurodegenerative processes. The compound's ability to irreversibly bind to calpain has been demonstrated through various assays measuring its IC50 values .

- Proteasome Inhibition Studies : In investigations of the ubiquitin-proteasome pathway, this compound has been used to explore how proteasome inhibitors affect receptor ubiquitination and degradation processes within cells .

Wirkmechanismus

Z-Leu-chloromethylketone exerts its effects by covalently binding to the active site of proteases, thereby inhibiting their activity. The chloromethyl group reacts with nucleophilic residues in the enzyme’s active site, such as serine or cysteine, leading to irreversible inhibition .

Vergleich Mit ähnlichen Verbindungen

Z-Gly-Leu-Phe-chloromethyl ketone: Another protease inhibitor with similar applications.

Z-L-Phe-chloromethyl ketone: Used in similar research contexts.

Uniqueness: Z-Leu-chloromethylketone is unique due to its specific inhibition profile and its ability to form stable covalent bonds with proteases, making it a valuable tool in both research and industrial applications .

Biologische Aktivität

Z-Leu-chloromethylketone, also known as Z-Leu-Tyr-chloromethylketone, is a synthetic compound recognized for its significant role as a calpain inhibitor. Calpains are calcium-dependent cysteine proteases that play critical roles in various cellular processes, including cell motility, apoptosis, and cell cycle regulation. This article will explore the biological activity of this compound, focusing on its mechanism of action, applications in research and medicine, and relevant case studies.

This compound features a chloromethyl ketone group that is essential for its inhibitory activity against proteases. The compound primarily targets serine proteases, which are involved in numerous biological processes such as digestion, immune response, and blood coagulation. The inhibition of these proteases can lead to significant molecular and cellular effects:

- Prevention of Protein Degradation : By inhibiting serine proteases, this compound can prevent the degradation of specific proteins.

- Alteration of Cell Signaling Pathways : The compound may influence various signaling pathways that regulate cell survival and apoptosis.

- Influence on Cell Death Mechanisms : Its ability to modulate protease activity can impact apoptotic processes.

Applications in Research and Medicine

This compound has diverse applications across several fields:

- Biochemistry : Used as a reagent in peptide synthesis and a tool for studying protease activity.

- Cell Biology : Investigated for its role in calpain-related cellular processes and apoptosis regulation.

- Pharmacology : Explored for therapeutic potential in diseases characterized by dysregulated calpain activity, such as neurodegenerative disorders and cancer.

- Diagnostics : Employed in the development of diagnostic assays and as a standard in analytical techniques.

1. Calpain Inhibition and Neuroprotection

A study demonstrated that this compound effectively inhibits calpain activity, leading to neuroprotective effects in models of neurodegeneration. The compound was shown to reduce neuronal cell death induced by excitotoxicity, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

2. Anti-inflammatory Properties

In vivo studies indicated that administration of this compound resulted in significant reductions in inflammation markers in animal models of arthritis. This suggests that the compound may serve as an anti-inflammatory agent by modulating protease activity involved in inflammatory responses.

3. Impact on Cancer Cell Apoptosis

Research has indicated that this compound can enhance apoptosis in cancer cells by inhibiting specific proteases that promote cell survival. This effect was particularly noted in studies involving breast cancer cell lines, where the compound increased the sensitivity of these cells to chemotherapeutic agents.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Calpain Inhibition | In vitro assays | Significant reduction in calpain activity |

| Neuroprotection | Animal models | Decreased neuronal death under excitotoxic conditions |

| Anti-inflammatory Effects | Arthritis models | Reduced inflammation markers |

| Cancer Cell Apoptosis | Breast cancer cell lines | Increased sensitivity to chemotherapy |

Eigenschaften

IUPAC Name |

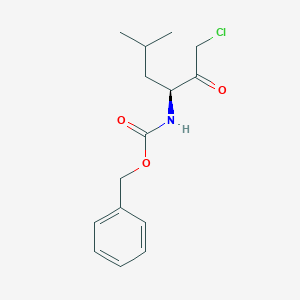

benzyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWQHSCPNKTIRU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)CCl)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427233 | |

| Record name | Z-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52467-54-6 | |

| Record name | Z-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.